5-ethyl-4-imino-2-methyl-1H-pyrimidin-6-one
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Overview
Description
5-ethyl-4-imino-2-methyl-1H-pyrimidin-6-one: is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-imino-2-methyl-1H-pyrimidin-6-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with acylating agents followed by cyclization can yield pyrimidine derivatives . Another method involves the use of primary amines and subsequent cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or ethyl orthoformate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as acylation, cyclization, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-4-imino-2-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
5-ethyl-4-imino-2-methyl-1H-pyrimidin-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-ethyl-4-imino-2-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit key enzymes involved in DNA synthesis or repair, thereby exerting its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-acetyl-4-aminopyrimidines: These compounds share a similar pyrimidine core and exhibit comparable chemical reactivity.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds have structural similarities and are also studied for their biological activities.
Uniqueness
5-ethyl-4-imino-2-methyl-1H-pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-ethyl-4-imino-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O/c1-3-5-6(8)9-4(2)10-7(5)11/h5H,3H2,1-2H3,(H2,8,9,10,11) |
InChI Key |
WJJMXLNLXSHVNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=N)N=C(NC1=O)C |
Origin of Product |
United States |
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